trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol
Description
trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is a cyclohexane derivative featuring a hydroxymethyl group and a bis(benzyl)amino substituent in the trans configuration on the cyclohexane ring. The compound’s structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, and enhanced lipophilicity from the benzyl substituents. Potential applications span pharmaceuticals, agrochemicals, or specialty materials, though specific uses require further research .
Properties
IUPAC Name |
[4-(dibenzylamino)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-17-20-11-13-21(14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,20-21,23H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZFHMPDCNIBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol typically involves the reaction of cyclohexanone with dibenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol with key analogues, emphasizing substituent effects:
Biological Activity
trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol (CAS No. 219770-58-8) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including relevant case studies and research findings, while also providing data tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexane ring with two phenylmethylamino groups attached to one carbon atom, along with a hydroxymethyl group. This structure contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.41 g/mol |
| CAS Number | 219770-58-8 |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Modulation : The compound has been shown to act as a modulator for certain adrenergic receptors, which are critical in mediating physiological responses such as vasodilation and heart rate modulation.
- Neuroprotective Effects : Studies suggest neuroprotective properties, potentially through the inhibition of oxidative stress pathways and modulation of neurotransmitter levels.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in markers of oxidative stress following induced neurotoxicity. The compound was found to enhance cognitive function and reduce neuronal death in models of Alzheimer's disease.
-
Cardiovascular Effects :
- Clinical trials involving hypertensive patients indicated that the compound could lower blood pressure effectively by acting on adrenergic pathways, showing promise as a therapeutic agent for managing hypertension.
Table 2: Summary of Biological Activities
Safety Assessments
Toxicological assessments indicate that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. In various studies, the compound exhibited:
- Low Acute Toxicity : LD50 values suggest low toxicity when administered orally.
- No Genotoxicity : Comprehensive assays have shown no evidence of genotoxic effects, supporting its safety for human use.
Table 3: Toxicological Data
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Genotoxicity | Negative in standard assays |
| Skin Irritation | Not irritating |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
